1-(cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
Description
1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine core substituted with a cyclopropanesulfonyl group at position 1 and a 5-cyclopropyl-1,3,4-oxadiazole moiety at position 2. The oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and bioactivity in medicinal chemistry .
Properties
IUPAC Name |
2-cyclopropyl-5-(1-cyclopropylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c17-20(18,11-3-4-11)16-7-5-10(6-8-16)13-15-14-12(19-13)9-1-2-9/h9-11H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSYONVIXFLCKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group can be introduced via sulfonylation reactions, where cyclopropanesulfonyl chloride reacts with an amine or alcohol in the presence of a base.
Coupling with Piperidine: The final step involves coupling the oxadiazole and cyclopropanesulfonyl intermediates with a piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase yield, and implementing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The furyl group in ’s derivatives showed moderate anticancer activity (55–66% inhibition at 5 μM), suggesting that electron-rich aromatic substituents enhance cytotoxicity .
- Sulfonyl Group Placement : The cyclopropanesulfonyl group in the target compound differs from benzenesulfonyl analogs (–4). Sulfonyl groups generally improve solubility and metabolic stability but may reduce passive diffusion .
Research Implications and Limitations
- Strengths: The cyclopropane and oxadiazole combination offers a unique pharmacophore for optimizing ADMET properties.
- Gaps : Direct biological data for the target compound are absent in the provided evidence. Comparative studies with isosteric replacements (e.g., tetrazoles in ) are needed to validate its superiority .
Biological Activity
1-(Cyclopropanesulfonyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 325.4 g/mol. The compound features a piperidine ring substituted with cyclopropanesulfonyl and oxadiazole groups, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O3S |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 5-cyclopropyl-3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-1,2-oxazole |
| InChI Key | PTPCIYGYZPWNLX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Cyclopropanesulfonyl Group : This can be achieved by reacting cyclopropane with sulfonyl chloride under basic conditions.
- Synthesis of the Oxadiazole Ring : The oxadiazole can be synthesized via cyclization reactions involving appropriate precursors.
- Coupling Reactions : The final step involves coupling the cyclopropanesulfonyl group with the oxadiazole and piperidine moieties using suitable reagents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The unique structural characteristics allow it to modulate the activity of these targets effectively, leading to various biological effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research indicates that compounds containing cyclopropane and oxadiazole moieties exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have shown effective inhibition against various bacterial strains.
Anti-inflammatory Activity
Studies have demonstrated that compounds with similar structural features can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This suggests that this compound may also possess anti-inflammatory properties.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various cyclopropane-containing compounds against human pathogens. The results indicated that compounds structurally related to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Evaluation of Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, derivatives similar to this compound were tested for their ability to inhibit COX enzymes in vitro. The results showed a marked reduction in prostaglandin synthesis, indicating potential therapeutic applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
